molecular formula C26H24Si B11946773 Dibenzyl(diphenyl)silane CAS No. 18849-23-5

Dibenzyl(diphenyl)silane

Cat. No.: B11946773
CAS No.: 18849-23-5
M. Wt: 364.6 g/mol
InChI Key: QHOSVCGYRCSAKJ-UHFFFAOYSA-N
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Description

Dibenzyl(diphenyl)silane is an organosilicon compound characterized by the presence of two benzyl groups and two phenyl groups attached to a silicon atom. This compound is part of a broader class of organosilicon compounds that have significant applications in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl(diphenyl)silane can be synthesized through several methods, including the Grignard reaction and hydrosilylation. One common method involves the reaction of diphenylchlorosilane with benzylmagnesium chloride in the presence of a catalyst such as tetrahydrofuran (THF) at low temperatures (around -10 to 0°C) . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion, followed by the addition of the product to an inorganic acid solution under ice bath conditions to extract the organic layer .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Grignard reactions or hydrosilylation processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure efficient separation of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl(diphenyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., platinum, rhodium), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include silanols, siloxanes, and reduced organic compounds such as alcohols. The specific products depend on the reaction conditions and the nature of the reagents used.

Scientific Research Applications

Dibenzyl(diphenyl)silane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which dibenzyl(diphenyl)silane exerts its effects involves the interaction of its silicon atom with various molecular targets. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, allowing it to add across unsaturated carbon-carbon bonds. This process often involves the formation of a hypervalent silicon intermediate, which facilitates the dual activation of both the carbonyl moiety and the hydride at the silicon center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzyl(diphenyl)silane is unique due to the presence of both benzyl and phenyl groups, which provide a balance of steric hindrance and electronic effects. This combination allows for selective reactivity in various chemical transformations, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

dibenzyl(diphenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Si/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-20H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOSVCGYRCSAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283698
Record name dibenzyl(diphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18849-23-5
Record name NSC33018
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dibenzyl(diphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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